- Thermal Cycling Cascade Biocatalysis of myo-Inositol Synthesis from Sucrose, ACS Catalysis, 2017, 7(9), 5992-5999

Cas no 87-89-8 (i-Inositol)

イノシトール(i-Inositol)は、環状の糖アルコールの一種で、ビタミンB群に分類される生体分子です。生体内で重要な役割を果たし、細胞膜の構成成分として、またシグナル伝達分子として機能します。特に、インスリン感受性の調節や脂質代謝に関与することが知られており、代謝疾患の研究分野で注目されています。i-Inositolは高い生体適合性を持ち、医薬品やサプリメントの原料として利用可能です。その安定性と水溶性の高さから、製剤化にも適しています。また、神経伝達物質の調節に関与するため、精神健康分野での応用研究も進められています。

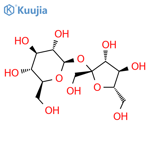

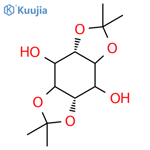

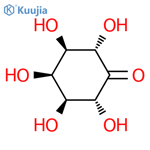

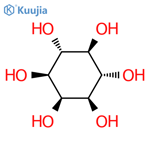

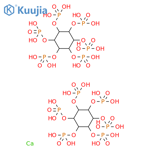

i-Inositol structure

商品名:i-Inositol

i-Inositol 化学的及び物理的性質

名前と識別子

-

- Inositol

- Cyclohexanehexol

- Hexahydroxycyclohexane

- myo-inositol plant cell culture tested

- myo-Inositol, FCC Grade i-Inositol, FCC Grade

- meso-inositol

- p-Iodo Phenol

- Myo-Inositol

- Inosit

- Inositol NF12

- cis-1,2,3,5-trans-4,6-Cyclohexanehexol

- Inositol(Technical)

- INOSITOL, MYO-(RG) PrintBack

- I-INOSITOL

- (1R,2r,3S,4R,5s,6S)-cyclohexane-1,2,3,4,5,6-hexaol

- <i>myo<

- 2-(PROPYLAMINO)-M-PROPIONOTOLUIDIDE HYDROCHLORIDE

- bios I

- Cyclohexitol

- Dambose

- Inosital

- INOSITE

- INS

- Meat sugar

- Mesoinosite

- Mesol

- Mesovit

- nositol

- Nucite

- PhaseoMannite

- 1,2,3,4,5,6-Cyclohexanehexol

- Scyllo-inositol

- Muco-Inositol

- epi-Inositol

- Allo-inositol

- 1D-Chiro-inositol

- 1L-Chiro-inositol

- cis-Inositol

- Myoinositol

- Scyllitol

- D-chiro-Inositol

- D-(+)-chiro-Inositol

- Neo-inositol

- mesoinositol

- cyclohexane-1,2,3,4,5,6-hexol

- Quercinitol

- Myoinosite

- Cyclohexane-1,2,3,4,5,6-hexaol

- Cocositol

- Inositene

- Inositina

- Phaseomannitol

- Iso-inositol

- Mesoino

- Inositol, myo- (8CI)

- Freeda

- Mesoinosit

- MI

- Mouse antialopecia factor

- Rat antispectacled eye factor

- Scyllite

- i-Inositol

-

- MDL: MFCD00077932

- インチ: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3-,4+,5-,6-

- InChIKey: CDAISMWEOUEBRE-GPIVLXJGSA-N

- ほほえんだ: O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@H](O)[C@@H]1O

- BRN: 1907328

計算された属性

- せいみつぶんしりょう: 180.06300

- どういたいしつりょう: 180.063

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 180.16

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 121

- 疎水性パラメータ計算基準値(XlogP): -3.7

じっけんとくせい

- 色と性状: 結晶水を含まない白色結晶粉末は吸湿しない。二分子結晶水を含むものは風化結晶であり、100℃で水を失う。匂いもなく、甘いです。空気中で安定する。

- 密度みつど: 1.75

- ゆうかいてん: 222-227 °C (lit.)

- ふってん: 232.96°C (rough estimate)

- フラッシュポイント: 143.4°C

- 屈折率: 1.6170 (estimate)

- PH値: 5-7 (100g/l, H2O, 20℃)

- ようかいど: H2O: 0.5 M at 20 °C, clear, colorless

- すいようせい: 14 g/100 mL (25 ºC)

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 121.38000

- LogP: -3.83460

- ようかいせい: 水に可溶であり、無水エタノール、エーテル、クロロホルムに不溶であり、その水溶液は中性である。

- マーカー: 4978

i-Inositol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- セキュリティの説明: S24/25

- RTECS番号:NM7520800

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

i-Inositol 税関データ

- 税関コード:2906132000

- 税関データ:

中国税関番号:

2906132000概要:

2906132000.イノシトール。付加価値税:17.0%。税金還付率:9.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最低関税:5.5%。一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2906132000。付加価値税:17.0%。税金還付率:9.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:5.5%。一般関税:30.0%

i-Inositol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCJ-031-20 mg |

Inositol |

87-89-8 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018191-25g |

i-Inositol |

87-89-8 | 99% | 25g |

¥32 | 2024-05-21 | |

| AN HUI ZE SHENG Technology Co., Ltd. | I665995-50g |

myo-Inositol |

87-89-8 | 50g |

¥840.00 | 2023-09-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F-A13586-500g |

i-Inositol |

87-89-8 | 98+% | A13586 |

¥1225.0 | 2023-04-01 | |

| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H33262-500g |

87-89-8 | 99% | 500g |

¥236.0 | 2023-09-21 | ||

| AK Scientific | J51585-25g |

myo-Inositol |

87-89-8 | 95% | 25g |

$11 | 2023-09-15 | |

| AK Scientific | J51585-250g |

myo-Inositol |

87-89-8 | 95% | 250g |

$29 | 2023-09-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD140573-1kg |

rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol |

87-89-8 | 98% | 1kg |

¥315.0 | 2023-09-01 | |

| Biosynth | I-6500-10 kg |

myo-Inositol |

87-89-8 | 10kg |

$880.70 | 2023-01-04 | ||

| abcr | AB348049-500 g |

myo-Inositol, 99%; . |

87-89-8 | 99% | 500 g |

€140.40 | 2023-07-19 |

i-Inositol 合成方法

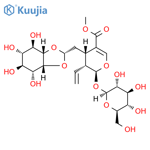

合成方法 1

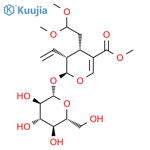

合成方法 2

はんのうじょうけん

1.1R:MgCl2, R:PO43-, C:9035-74-9, C:9001-81-4, C:9032-95-5, C:37184-63-7, C:9067-73-6, C:9032-09-1, S:H2O, 70°C, pH 7.2

1.2R:Et3N, R:HClO4, S:H2O, neutralized

1.2R:Et3N, R:HClO4, S:H2O, neutralized

リファレンス

- An in vitro synthetic biology platform for the industrial biomanufacturing of myo-inositol from starch, Biotechnology and Bioengineering, 2017, 114(8), 1855-1864

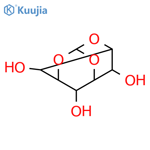

合成方法 3

はんのうじょうけん

1.1

リファレンス

- Product class 8: polyols, including carbohydrates, Science of Synthesis, 2008, 36, 799-845

合成方法 4

はんのうじょうけん

1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ; 8 h, reflux

リファレンス

Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals

,

Tetrahedron,

2007,

63(19),

4149-4155

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

リファレンス

Waste-free and facile solid-state protection of diamines, anthranilic acid, diols, and polyols with phenylboronic acid

,

Chemistry - A European Journal,

2003,

9(17),

4156-4160

合成方法 7

はんのうじょうけん

1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ; 72 h, reflux

リファレンス

Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals

,

Tetrahedron,

2007,

63(19),

4149-4155

合成方法 8

はんのうじょうけん

1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ; 22 h, reflux

リファレンス

Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals

,

Tetrahedron,

2007,

63(19),

4149-4155

合成方法 9

合成方法 10

はんのうじょうけん

1.1R:CaCl2, R:MgCl2, C:1533401-58-9, C:1584263-85-3, C:9035-74-9, C:9001-81-4, C:9032-95-5, C:37184-63-7, S:H2O, 48 h, rt, pH 7.2

1.2R:R:PO43-, 70°C

1.2R:R:PO43-, 70°C

リファレンス

- Biofilm-Mediated Immobilization of a Multienzyme Complex for Accelerating Inositol Production from Starch, Bioconjugate Chemistry, 2021, 32(9), 2032-2042

合成方法 11

はんのうじょうけん

1.1R:NaH, S:DMF, 15 min, 0°C

1.21 h, rt

1.3R:NaH, 15 h, rt

1.412 h, rt

2.1R:H2, C:Pd(OH)2, S:MeOH, 13 h, rt, 55 psi

1.21 h, rt

1.3R:NaH, 15 h, rt

1.412 h, rt

2.1R:H2, C:Pd(OH)2, S:MeOH, 13 h, rt, 55 psi

リファレンス

- Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals, Tetrahedron, 2007, 63(19), 4149-4155

合成方法 12

はんのうじょうけん

1.1C:9033-50-5, C:9032-95-5, C:37184-63-7, S:H2O, 12 h, 37°C, pH 7

リファレンス

- Production of myo-inositol from glucose by a novel trienzymatic cascade of polyphosphate glucokinase, inositol 1-phosphate synthase and inositol monophosphatase, Enzyme and Microbial Technology, 2018, 112, 1-5

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1C:Pd(OH)2, S:MeOH, 72 h, reflux

リファレンス

- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate, Tetrahedron, 2012, 68(47), 9769-9776

合成方法 16

はんのうじょうけん

1.1R:HCl, S:MeOH, 2 h, reflux

1.2R:Ag2CO3, neutralized

1.2R:Ag2CO3, neutralized

リファレンス

- Macropyllanosides A-D, secoiridoid glycosides from Hydrangea macrophylla subsp. serrata, Heterocycles, 2008, 76(1), 313-320

合成方法 17

はんのうじょうけん

1.1 Catalysts: Palladium dihydroxide Solvents: Methanol ; 32 h, reflux

リファレンス

Hydroxyl group deprotection reactions with Pd(OH)2/C: A convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals

,

Tetrahedron,

2007,

63(19),

4149-4155

合成方法 18

i-Inositol Raw materials

- i-Inositol

- Cornstarch

- myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-

- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane

- D-myo-Inositol, 2,3-O-[2-[(2S,3R,4S)-3-ethenyl-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-yl]ethylidene]-

- 1,3,5-O-Methylidyne-myo-inositol

- Starch soluble

- inositol 2-monophosphate

- Oxireno[e]-1,3-benzodioxole-4,5-diol, hexahydro-2,2-dimethyl-, (3aS,4R,5S,5aS,6aS,6bR)-

- D(+)-Glucose

- Sucrose, Ultra Pure

- Maltodextrin

- Phytin

- 1,2:4,5-Diisopropylidene D,L-myo-Inositol

- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-

- 5-Inosose, myo- (7CI,8CI)

i-Inositol Preparation Products

i-Inositol サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:87-89-8)Inositol

注文番号:sfd1126

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:32

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:87-89-8)i-Inositol

注文番号:A842397

在庫ステータス:in Stock

はかる:2.5kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 06:56

価格 ($):307.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:87-89-8)肌醇

注文番号:LE1674730

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:32

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:87-89-8)Inositol

注文番号:LE18402

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:87-89-8)MESO-INOSITOL

注文番号:LE6019

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

i-Inositol 関連文献

-

Fumitaka Kudo,Tadashi Eguchi Nat. Prod. Rep. 2022 39 1622

-

Michael D. Best,Honglu Zhang,Glenn D. Prestwich Nat. Prod. Rep. 2010 27 1403

-

Toshihiko Aiba,Masaki Sato,Daichi Umegaki,Takanori Iwasaki,Nobuaki Kambe,Koichi Fukase,Yukari Fujimoto Org. Biomol. Chem. 2016 14 6672

-

Md Lutfor Rahman,Mashitah Mohd Yusoff,Sandeep Kumar RSC Adv. 2014 4 35089

-

Andrei V. Nikolaev,Nawaf Al-Maharik Nat. Prod. Rep. 2011 28 970

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:87-89-8)nositol

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Shanghai Joy Biotech Ltd

(CAS:87-89-8)Myo-Inositol

清らかである:98%

はかる:100g; 1kg; 10kg; 25kg

価格 ($):問い合わせ